Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a fluorine atom and a pyrrolidine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluoropyrrolidine is reacted with methyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Synthesis: Continuous flow reactors may be used to improve efficiency and yield.
Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Oxidized forms of the pyrrolidine ring.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of fluorinated pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: A similar compound with a hydroxyl group instead of a fluorine atom.
Pyrrolidine-2-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
Methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C7H13ClFNO2 |
---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl (4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-7(6(10)11-2)3-5(8)4-9-7;/h5,9H,3-4H2,1-2H3;1H/t5-,7?;/m1./s1 |
InChI Key |
WJSGBBSFASYFES-ARDPDPPTSA-N |
Isomeric SMILES |
CC1(C[C@H](CN1)F)C(=O)OC.Cl |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.